H-Ser(tBu)-OBzl.HCl

描述

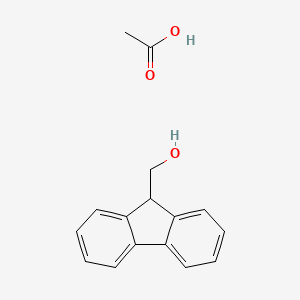

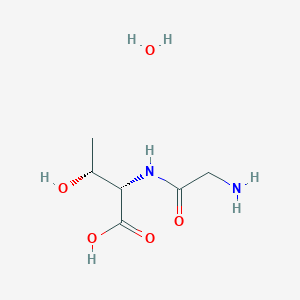

“H-Ser(tBu)-OBzl.HCl” is a derivative of the amino acid serine . It is used in research and development, particularly in the field of peptide synthesis .

Synthesis Analysis

This compound is often synthesized using solid-phase peptide synthesis . The process involves the use of pre-loaded resin for the synthesis of protected peptide acids containing a C-terminal serine amino-acid residue .Chemical Reactions Analysis

“this compound” is used in peptide synthesis . The exact chemical reactions it undergoes would depend on the specific synthesis protocol being used.Physical And Chemical Properties Analysis

The compound has a molecular weight of 211.69 and a density of 0.969g/cm3 . It has a boiling point of 283.8ºC at 760mmHg . More specific physical and chemical properties could not be found in the available resources.科学研究应用

1. 肽合成

H-Ser(tBu)-OBzl.HCl 参与肽合成。Fenza 等人(1998 年)在自动逐步固相肽合成期间观察到高水平的 Fmoc-Ser(tBu)-OH 消旋化。基于使用联吡啶作为偶联试剂中叔碱的方案能够使丝氨酸的掺入消旋化程度低于 1%,突出了其在肽合成过程中的重要性 (Fenza、Tancredi、Galoppini 和 Rovero,1998 年)。

2. 破骨细胞生成抑制

在医学研究领域,特别是与骨骼健康相关的领域,this compound 类似物显示出有希望的结果。Bahtiar 等人(2009 年)发现了一种新型的 l-Ser 类似物,该类似物可抑制体外破骨细胞生成和体内骨转换。该类似物显著增加了小鼠的骨密度,并防止了可溶性 RANKL 治疗诱导的高骨转换 (Bahtiar 等人,2009 年)。

3. 激素效应

在激素研究中,该化合物已用于探索促黄体激素释放激素 (LRH) 类似物的作用。Bergquist 等人(1979 年)发现对绝经后妇女施用的 LRH 激动剂 D-Ser(TBU)6-EA10-LRH,导致基础 FSH 和 LH 水平以及促性腺激素对激动剂的反应显着降低 (Bergquist、Nillius 和 Wide,1979 年)。

4. 病毒检测和分类

在病毒学中,表面增强拉曼光谱 (SERS)(可以使用由 this compound 等化合物组成的基底)已用于快速灵敏地检测和分类病毒。Shanmukh 等人(2008 年)证明,SERS 结合多变量统计方法可用于灵敏快速地识别和分类病毒,例如区分不同种类的呼吸道合胞病毒 (RSV) (Shanmukh 等人,2008 年)。

5. 癌症生物标志物检测

This compound 衍生物在癌症研究领域具有潜在应用。Zhang 等人(2018 年)开发了一种新型的 SERS 活性芯片,用于检测肝细胞癌 (HCC) 生物标志物,证明了该化合物在临床诊断和癌症生物标志物检测中的适用性 (Zhang 等人,2018 年)。

作用机制

Target of Action

H-Ser(tBu)-OBzl.HCl is a derivative of the amino acid serine Amino acids and their derivatives are known to interact with a variety of targets in the body, including enzymes, receptors, and transport proteins The specific targets of H-Ser(tBu)-OBzl

Mode of Action

The exact mode of action of H-Ser(tBu)-OBzlAmino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of H-Ser(tBu)-OBzlAs a derivative of serine, it may contribute to protein synthesis, neurotransmission, and other cellular processes involving serine .

安全和危害

属性

IUPAC Name |

benzyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYQVAARUYRFU-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)

![1-(Benzo[d]isothiazol-3-yl)piperidin-4-amine hydrochloride](/img/structure/B1443720.png)

![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)

![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)